4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid

描述

Introduction to 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic Acid (H₃BTE)

Chemical Identity and Nomenclature

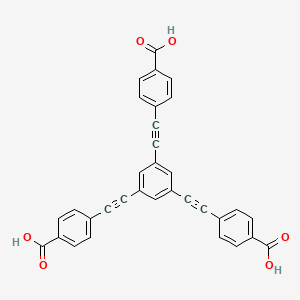

H₃BTE is a symmetric tricarboxylic acid with a benzene core functionalized by three ethynylbenzoic acid arms. Its systematic IUPAC name, This compound , reflects its structural architecture (Figure 1). The compound is identified by the CAS registry number 205383-17-1 and alternates between synonyms such as 1,3,5-Triscarboxyphenylethynylbenzene and H₃BTEB .

Table 1: Key Structural and Physicochemical Properties of H₃BTE

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₁₈O₆ | |

| Molecular Weight | 510.49 g/mol | |

| Boiling Point | 827.1 ± 65.0 °C | |

| Density | 1.48 ± 0.1 g/cm³ | |

| Solubility | DMF, DMSO, NMP |

The ligand’s trigonal planar geometry arises from the central benzene ring, which connects to three benzoic acid groups via ethynylene (–C≡C–) spacers. This design imparts rigidity and conjugation, critical for stabilizing extended frameworks. Deprotonation of its carboxylic acid groups (–COOH → –COO⁻) generates the BTE³⁻ anion, which coordinates to metal nodes in MOFs.

Historical Development in Coordination Chemistry

H₃BTE emerged as a pivotal ligand in the quest for ultraporous MOFs. Its synthesis was first reported in the early 2010s alongside the development of MOF-180 and MOF-210 , which shattered previous surface area records. These frameworks were synthesized via solvothermal reactions combining H₃BTE with zinc nitrate hexahydrate in mixed solvents (e.g., DMF/NMP).

The ligand’s extended conjugation and length (compared to earlier analogs like H₃BTB ) allowed the creation of non-interpenetrated frameworks with pore diameters exceeding 48 Å . This advancement addressed the challenge of framework interpenetration, a common limitation in early MOF designs.

Role as a Multifunctional Ligand in Metal-Organic Frameworks

H₃BTE’s trifunctional geometry enables the formation of 6-connected Zn₄O(–COO)₆ secondary building units (SBUs) , which link to neighboring SBUs via the ligand’s three arms. This connectivity produces frameworks with qom topology , characterized by large cubic or hexagonal pores.

Table 2: MOFs Synthesized Using H₃BTE

| MOF | SBU | Pore Diameter (Å) | Surface Area (m²/g) | Application |

|---|---|---|---|---|

| MOF-180 | Zn₄O(COO)₆ | 24.3 | 4,540 | Gas storage |

| MOF-210 | Zn₄O(COO)₆ | 48.0 | 10,400 | CO₂ capture |

| SUMOF-7 | Zn₄O(COO)₆ | 18.9 | 3,200 | Catalysis |

In MOF-210 , H₃BTE is combined with biphenyldicarboxylate (BPDC) to create a mixed-linker framework with a Langmuir surface area of 10,400 m²/g . The ligand’s ethynylene spacers enhance framework stability by reducing steric strain, enabling the retention of porosity after solvent removal.

属性

IUPAC Name |

4-[2-[3,5-bis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H18O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21H,(H,34,35)(H,36,37)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJMZBWVSRWZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736367 | |

| Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205383-17-1 | |

| Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

- 1,3,5-tribromobenzene (aryl halide core)

- Trimethylsilylacetylene (protected alkyne source)

- 4-iodobenzoic acid (carboxylic acid functionalized aryl halide)

Stepwise Synthesis

| Step | Description | Reagents and Conditions | Outcome | Yield |

|---|---|---|---|---|

| 1 | Sonogashira coupling of 1,3,5-tribromobenzene with trimethylsilylacetylene | Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI co-catalyst, base (e.g., triethylamine), inert atmosphere, room temperature to 60 °C | Formation of trimethylsilyl-protected ethynylbenzene intermediate | High (typically >85%) |

| 2 | Deprotection of trimethylsilyl groups | Tetrabutylammonium fluoride (TBAF) in THF | Terminal ethynyl groups generated | Quantitative |

| 3 | Sonogashira coupling of terminal alkyne intermediate with 4-iodobenzoic acid | Pd catalyst, CuI, base, inert atmosphere, mild heating | Formation of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid | High (up to 97%) |

Reaction Conditions and Notes

- The Sonogashira coupling is generally performed under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.

- Bases such as triethylamine or diisopropylethylamine are used to facilitate the coupling.

- The reaction solvents commonly include tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture.

- Deprotection with TBAF is typically carried out at room temperature for several hours.

- Final acidification with hydrochloric acid (HCl) and cooling with ice is used to precipitate the product.

Industrial and Scale-Up Considerations

- Industrial synthesis follows similar routes but often employs continuous flow reactors to improve reaction control, safety, and scalability.

- Automated systems optimize catalyst loading and reaction times to maximize yield and purity.

- Purification typically involves recrystallization or chromatographic methods to remove palladium residues and by-products.

- The overall yield can reach up to 97% under optimized conditions.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C33H18O6 |

| Molecular Weight | 510.49 g/mol |

| Key Reaction | Sonogashira Coupling |

| Catalysts | Pd(PPh3)2Cl2 or similar Pd(0) complexes, CuI |

| Bases | Triethylamine, diisopropylethylamine |

| Solvents | THF, DMF, water (for hydrolysis) |

| Temperature Range | Room temperature to 60 °C |

| Reaction Time | 12–24 hours per step |

| Yield | Up to 97% |

| Purification | Acidification, recrystallization, chromatography |

Research Findings and Analysis

- The Sonogashira coupling method is favored due to its mild conditions and high selectivity for forming carbon-carbon triple bonds.

- The use of trimethylsilyl-protected alkynes prevents side reactions during intermediate steps, improving overall yields.

- The final product’s carboxylic acid groups enable its use as a robust linker in MOF synthesis, contributing to ultra-high porosity materials.

- Studies have shown that optimizing catalyst loading and reaction times can reduce palladium contamination, which is critical for applications in sensitive materials.

- The synthetic route allows for modifications by varying the aryl halide or alkyne components, enabling tailored properties for specific applications.

化学反应分析

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form diketones.

Reduction: The benzoic acid groups can be reduced to benzyl alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Materials Science

One of the most promising applications of this compound is in the synthesis of Metal-Organic Frameworks (MOFs). It serves as a monomer for creating various MOFs such as:

| MOF Name | Description |

|---|---|

| MOF-180 | Known for its high surface area and porosity. |

| MOF-210 | Exhibits unique gas adsorption properties. |

| SUMOF-7 | Notable for its stability and functionality. |

These frameworks are utilized in gas storage, catalysis, and separation processes due to their tunable porosity and surface chemistry .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its functional groups allow for further modifications leading to the development of complex organic molecules. Researchers have utilized it in:

- Synthesis of Dyes : The compound's conjugated system can be exploited to create new dyes with specific absorption properties.

- Pharmaceuticals : Its derivatives may exhibit biological activity, making them candidates for drug development.

Nanotechnology

In nanotechnology, the unique structural features of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid enable its use in:

- Nanocarriers : For targeted drug delivery systems due to their ability to encapsulate drugs within their porous structures.

- Sensors : The compound can be modified to develop sensors that detect environmental pollutants or biological markers.

Case Study 1: MOF Development

A study demonstrated the successful incorporation of this compound into the synthesis of a novel MOF that exhibited enhanced gas adsorption capabilities compared to traditional frameworks . The research highlighted the importance of structural diversity in improving material performance.

Case Study 2: Organic Photovoltaics

Another research project explored the use of this compound in organic photovoltaic devices. The results indicated that incorporating this compound led to improved charge transport properties and overall efficiency of the solar cells . This case underlines its potential in renewable energy applications.

作用机制

The mechanism of action of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid involves its ability to form stable complexes with metal ions. The spatial separation of the benzoic acid groups and the ethynyl linkers facilitates efficient charge separation and suppressed charge recombination. This property is particularly useful in the design of MOFs and other advanced materials .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Influence on Properties

- Benzoic Acid vs. Pyridinium Iodide : The benzoic acid derivative excels in forming stable MOFs for gas storage, while the pyridinium iodide variant exhibits redox-driven electrochromism and fluorescence, making it suitable for optoelectronic devices [[12,17] vs. [2,9]].

- Ethyne vs. Ethene Linkers : Ethyne spacers enhance conjugation and rigidity, leading to higher thermal stability and porosity in MOFs compared to ethene analogs .

Electronic and Optical Properties

- The pyridinium iodide compound shows intense UV-Vis absorption (ε = 85,320 M⁻¹cm⁻¹ at 228 nm) and fluorescence (λem = 420 nm) due to charge-transfer transitions . In contrast, the benzoic acid-based MOFs exhibit ligand-centered fluorescence quenched by analyte interactions .

Synthetic Yields and Scalability The benzoic acid derivative is synthesized via Sonogashira coupling with yields >70%, while tricarboxamide analogs (e.g., compound 3 in ) achieve 90% yields via amidation .

Applications in Energy and Environment

- COF-TETAB demonstrates exceptional photocatalytic CO₂-to-CO conversion (92.4% selectivity) due to its conjugated trianiline structure .

- Viologen derivatives are pivotal in energy storage (redox flow batteries) and electrochromic windows .

Research Findings and Data

Table 2: Performance Metrics

生物活性

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid (CAS No. 205383-17-1) is a complex organic compound characterized by a star-shaped structure with multiple benzoic acid functionalities. Its molecular formula is C33H18O6, and it has a molecular weight of 510.49 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science.

Chemical Structure

The compound features three ethyne linkers connecting a central benzene core to three benzoic acid moieties. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives are well-documented. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi . The carboxylic acid groups may enhance solubility and facilitate penetration into microbial membranes, leading to increased efficacy.

Anti-inflammatory Effects

Research into related compounds indicates that they may possess anti-inflammatory properties. For example, benzoic acid derivatives have been shown to inhibit pro-inflammatory cytokines in vitro . This suggests that this compound could also exhibit similar effects.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results indicated that compounds with multiple carboxylic acids could induce apoptosis in cancer cells via mitochondrial pathways .

- Antimicrobial Testing : In vitro assays demonstrated that certain benzoic acid derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings highlight the potential antimicrobial activity of this compound .

Research Findings

Table 1 summarizes key findings from studies on related compounds:

常见问题

Q. What are the recommended synthesis methods for H3BTE?

H3BTE is synthesized via Sonogashira coupling reactions, typically involving halogenated benzene precursors and ethynyl benzoic acid derivatives. A modified procedure involves palladium-catalyzed cross-coupling under inert atmospheres, followed by purification via recrystallization or column chromatography to achieve >98% purity. Key steps include strict control of reaction temperatures (60–80°C) and exclusion of moisture to prevent side reactions .

Q. What safety protocols are critical when handling H3BTE in laboratory settings?

H3BTE exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Researchers must:

- Use PPE : Nitrile gloves, safety goggles, and N95 masks.

- Ensure ventilation : Fume hoods for powder handling to avoid inhalation of aerosols.

- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are optimal for characterizing H3BTE’s structure?

- FT-IR : Confirms carboxylic acid (-COOH) and alkyne (C≡C) functional groups (peaks at ~1680 cm⁻¹ and ~2100 cm⁻¹, respectively).

- ¹³C NMR : Resolves sp² carbons in the benzene core (δ 120–140 ppm) and sp carbons in ethynyl linkages (δ 80–90 ppm).

- PXRD : Validates crystallinity and matches simulated patterns from single-crystal data .

Advanced Research Questions

Q. How does H3BTE’s ligand geometry influence MOF topology?

H3BTE’s trigonal symmetry and 94° inter-branch angle (vs. ideal 120°) induce geometric mismatch during MOF assembly. This promotes non-default topologies like the sky net (e.g., MOF-1004), where zirconium clusters form 12-connected cuboctahedral nodes. The ligand’s rigidity limits structural relaxation, favoring frameworks with large pores (>20 Å) and high thermal stability (>400°C) .

Q. What methodologies resolve discrepancies in gas adsorption data for H3BTE-based MOFs?

Contradictions in surface area (e.g., BET values ranging 1000–5000 m²/g) arise from:

Q. How can H3BTE be integrated into photoresponsive MOFs?

H3BTE’s conjugated ethynyl backbone enables auxiliary ligand strategies . For example, combining H3BTE with azobenzene derivatives in mixed-ligand MOFs introduces light-switchable pores. UV irradiation triggers azobenzene isomerization, reversibly altering CO₂ adsorption capacity by ~15%. Key metrics include monitoring framework flexibility via in situ PXRD and gas adsorption isotherms under controlled light conditions .

Data Contradiction Analysis

Q. Why do H3BTE-derived MOFs show variable catalytic performance in CO₂ reduction?

- Active site accessibility : MOFs with smaller pores (<10 Å) limit substrate diffusion, reducing turnover frequency.

- Ligand functionalization : Post-synthetic modification (e.g., grafting Mn or Fe complexes) enhances activity but may block pores.

- Electrolyte compatibility : Aqueous vs. organic electrolytes alter charge transfer efficiency. Systematic studies using identical electrochemical setups (e.g., 3-electrode cells with Ag/AgCl reference) minimize variability .

Methodological Recommendations

8. Best practices for optimizing H3BTE-based MOFs for hydrogen storage:

- Linker elongation : Extend H3BTE with biphenyl groups to increase pore volume (e.g., MOF-200: 4520 m²/g).

- Open metal sites : Incorporate Cu²⁺ or Zn²⁺ paddlewheel clusters to enhance H₂ binding enthalpy (ΔH ~8–10 kJ/mol).

- Cryogenic physisorption : Measure H₂ uptake at 77 K and 20 bar, correlating capacity with isosteric heat of adsorption (Qst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。